molecular formula C15H22FNO2 B11076692 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol

4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol

Cat. No.: B11076692
M. Wt: 267.34 g/mol
InChI Key: KVGMRXKJODXEPI-UHFFFAOYSA-N
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Description

4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol is a complex organic compound with the molecular formula C15H22FNO2. It features a tetrahydropyran ring substituted with a fluorobenzylamino group and a hydroxyl group.

Preparation Methods

The synthesis of 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative with a fluorine atom at the ortho position.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The fluorobenzylamino group is believed to interact with certain receptors or enzymes, modulating their activity. The hydroxyl group may also play a role in its binding affinity and specificity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems .

Comparison with Similar Compounds

Similar compounds to 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22FNO2

Molecular Weight

267.34 g/mol

IUPAC Name

4-[[(2-fluorophenyl)methylamino]methyl]-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C15H22FNO2/c1-14(2)10-15(18,7-8-19-14)11-17-9-12-5-3-4-6-13(12)16/h3-6,17-18H,7-11H2,1-2H3

InChI Key

KVGMRXKJODXEPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CNCC2=CC=CC=C2F)O)C

Origin of Product

United States

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